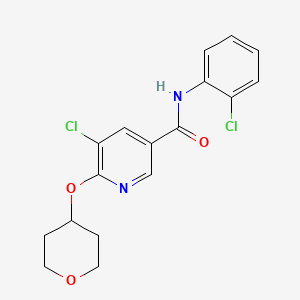

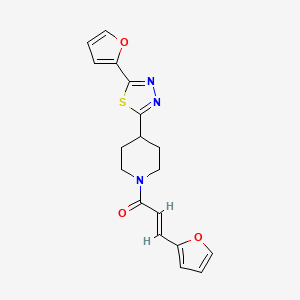

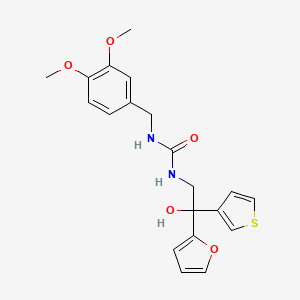

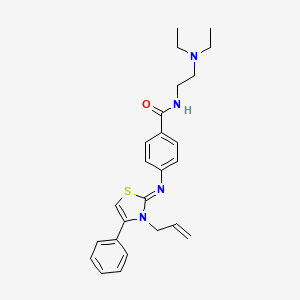

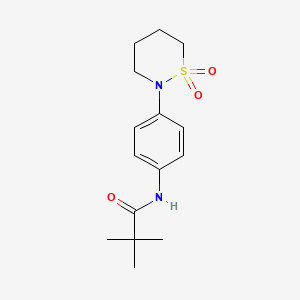

![molecular formula C16H20N2O3 B2538182 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide CAS No. 1903766-13-1](/img/structure/B2538182.png)

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

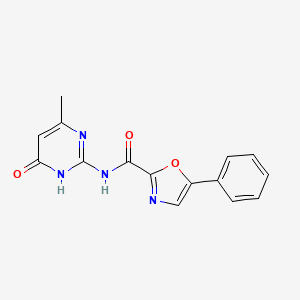

The compound "N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide" is a structurally complex molecule that appears to be related to a class of compounds with potential pharmacological properties. The related literature suggests that similar compounds have been synthesized and evaluated for their biological activities, such as anticonvulsant effects , and as intermediates in the synthesis of various heterocyclic compounds . These compounds are often characterized by the presence of a benzamide moiety, which is a common feature in medicinal chemistry due to its bioactive properties.

Synthesis Analysis

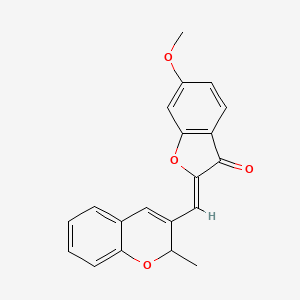

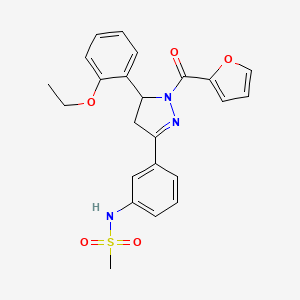

The synthesis of related compounds involves the use of microwave irradiation to facilitate the reaction, as seen in the synthesis of benzamide derivatives with anticonvulsant activity . Another method includes base-controlled cyclization of N-phenoxyamides to construct benzofuran or dihydrobenzofuro[2,3-d]oxazole derivatives . Additionally, a biomass-involved strategy has been employed for the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones and related compounds, which involves N-arylation reactions followed by intramolecular lactonization or acylation . These methods highlight the versatility and creativity in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes multiple ring systems, such as benzofurans, oxazoles, and oxazepines, which are fused to the benzamide core . These structures are typically characterized using spectroscopic methods such as NMR, which can provide detailed information about the molecular framework and the nature of the substituents attached to the core structure.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be diverse. For instance, the diazotization cleavage of the azomethine bond in dibenzo[b,f]-1,4-oxazepine has been studied, followed by a coupling reaction to form a spectrophotometrically detectable azo-dye . This indicates that the azomethine bond in such compounds is a reactive site that can undergo transformation under specific conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the lipophilicity (logP) of the compounds can be determined computationally, which is an important parameter in predicting their pharmacokinetic behavior . Additionally, the compounds' solubility, melting points, and stability can be assessed to understand their suitability for drug development. The anticonvulsant activity of these compounds also suggests that they can cross the blood-brain barrier, which is a critical property for central nervous system-active drugs .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Catalytic Activities

The compound and its derivatives have been the subject of research focused on enantioselective synthesis methods. Studies such as those by Munck et al. (2017) have demonstrated the enantioselective addition of Et2Zn to seven-membered cyclic imines catalyzed by (R)-VAPOL-Zn(II) complexes, producing chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with good yields and moderate enantioselectivities. This research highlights the compound's potential in asymmetric synthesis, offering a pathway to the creation of chiral molecules that are significant in drug development and synthetic chemistry (Munck et al., 2017).

Potential in Drug Discovery

Dibenzo[b,f][1,4]oxazepine derivatives, closely related to the compound , have been explored for their pharmacological potential. For example, research by Deng et al. (2011) synthesized a series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, evaluating their anticonvulsant effects and neurotoxicity. The study found that several compounds exhibited significant anticonvulsant activities, highlighting the therapeutic potential of this chemical framework (Deng et al., 2011).

Asymmetric Reactions and Synthesis of Chiral Derivatives

Further research into the asymmetric synthesis of dibenzo[b,f][1,4]oxazepine derivatives points to the importance of developing catalytic asymmetric methodologies. Munck et al. (2018) provide an overview of enantioselective reactions where these cyclic seven-membered imines are used as electrophiles. The synthesis of chiral dibenzo[b,f][1,4]oxazepine derivatives is scarce, indicating a significant area for future exploration (Munck et al., 2018).

Applications in Antimicrobial and Anticancer Research

Compounds within the same chemical family have been evaluated for their antimicrobial and anticancer activities. For instance, novel analogs designed and synthesized for testing against bacterial strains and cancer cell lines have shown promising results. This suggests potential applications of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide and its derivatives in developing new antibacterial and anticancer therapies, as explored by Kuntala et al. (2015) in their synthesis of benzoxepine-1,2,3-triazole hybrids with potential antibacterial and anticancer properties (Kuntala et al., 2015).

Propiedades

IUPAC Name |

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-2-3-8-15(19)17-9-10-18-11-13-6-4-5-7-14(13)21-12-16(18)20/h2,4-7H,1,3,8-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMOYGPKHANOHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCCN1CC2=CC=CC=C2OCC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride](/img/structure/B2538100.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2538105.png)

![9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2538110.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2538113.png)

![({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2538115.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2538117.png)